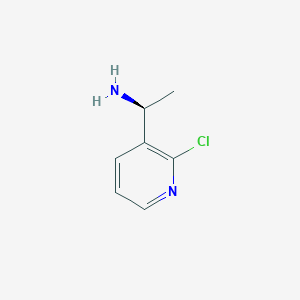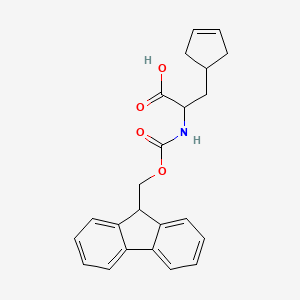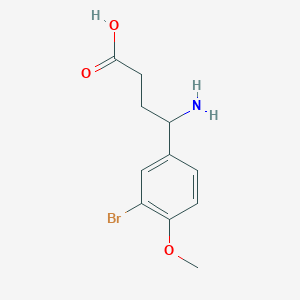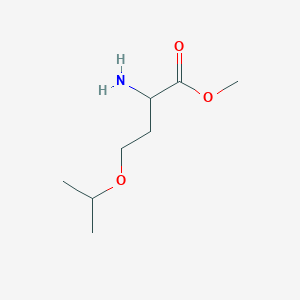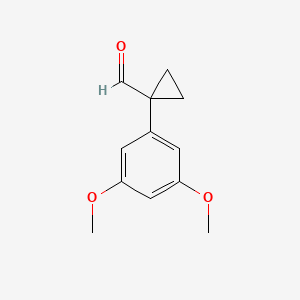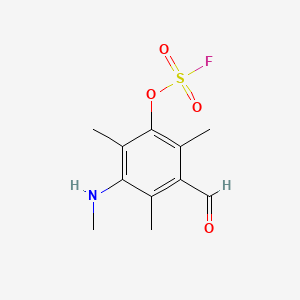
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate is a complex organic compound with a unique structure that includes a formyl group, multiple methyl groups, a methylamino group, and a sulfurofluoridate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate typically involves multiple steps, including the introduction of the formyl group, methyl groups, and the sulfurofluoridate moiety. Common reagents used in the synthesis include formylating agents, methylating agents, and sulfur-fluorine compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate involves its interaction with molecular targets through its functional groups. The formyl group can form hydrogen bonds, the methyl groups can provide hydrophobic interactions, and the sulfurofluoridate moiety can participate in unique chemical reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formyl-2,4,6-trimethylphenyl sulfurofluoridate: Lacks the methylamino group.
2,4,6-Trimethyl-5-(methylamino)phenyl sulfurofluoridate: Lacks the formyl group.
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfonate: Contains a sulfonate group instead of a sulfurofluoridate moiety.
Uniqueness
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate is unique due to the presence of both the formyl and methylamino groups, as well as the sulfurofluoridate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H14FNO4S |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
1-fluorosulfonyloxy-3-formyl-2,4,6-trimethyl-5-(methylamino)benzene |
InChI |
InChI=1S/C11H14FNO4S/c1-6-9(5-14)7(2)11(17-18(12,15)16)8(3)10(6)13-4/h5,13H,1-4H3 |
InChI-Schlüssel |
QZUBOWTWJVKJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1NC)C)OS(=O)(=O)F)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



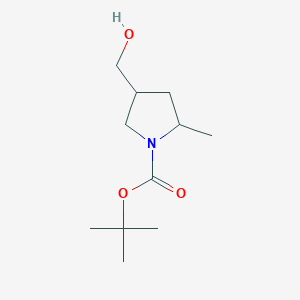
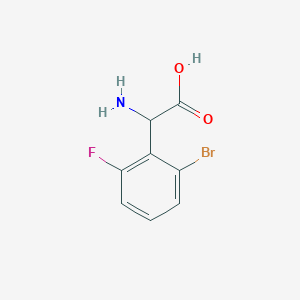
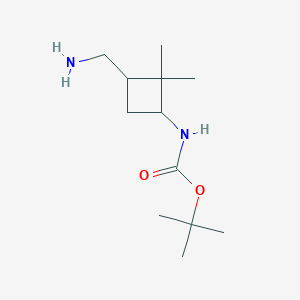

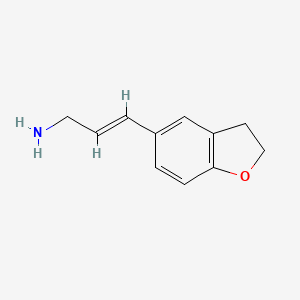
![1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)

